molecular formula C9H10F2O B1426188 (3-(1,1-Difluoroethyl)phenyl)methanol CAS No. 444921-50-0

(3-(1,1-Difluoroethyl)phenyl)methanol

Cat. No.: B1426188
CAS No.: 444921-50-0
M. Wt: 172.17 g/mol
InChI Key: BETWVVGIVDAJKC-UHFFFAOYSA-N
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Description

(3-(1,1-Difluoroethyl)phenyl)methanol is a chemical compound that belongs to the family of benzyl alcohols. It is characterized by the presence of a benzenemethanol group substituted with a 1,1-difluoroethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,1-Difluoroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex. This method provides good yields of the corresponding (2,2-difluoroethyl)arenes . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts as efficient deoxofluorinating reagents, which are promoted by an exogenous fluoride source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using stable and efficient fluorinating agents. The use of sulfuryl fluoride and Me4NF enables room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are preferred due to their high selectivity and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

(3-(1,1-Difluoroethyl)phenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include difluoroethylated aldehydes, ketones, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

(3-(1,1-Difluoroethyl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and its ability to interact with biological targets.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of (3-(1,1-Difluoroethyl)phenyl)methanol involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

(3-(1,1-Difluoroethyl)phenyl)methanol can be compared with other similar compounds, such as:

    Benzenemethanol, 3-(1,1-difluoromethyl)-: This compound has a difluoromethyl group instead of a difluoroethyl group, which can result in different reactivity and biological activity.

    Benzenemethanol, 3-(1,1,1-trifluoroethyl)-: The presence of an additional fluorine atom can significantly alter the compound’s properties, making it more reactive and potentially more potent in biological applications.

    Benzenemethanol, 3-(1,1-dichloroethyl)-: The substitution of chlorine atoms for fluorine atoms can lead to differences in chemical stability and reactivity.

The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct steric and electronic properties that can be leveraged in various applications .

Properties

IUPAC Name

[3-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETWVVGIVDAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension (100 ml) of lithium aluminum hydride (2.24 g, 54.4 mmol) in ether was added dropwise a solution of 3-(1,1-difluoroethyl)benzonitrile (5.48 g, 29.4 mmol) in ether (50 ml) under ice-cooling, and the mixture was stirred at room temperature for 4 hrs. After completion of the reaction, water (2.24 ml), 15% aqueous sodium hydroxide solution (2.24 ml) and water (6.72 ml) were successively added dropwise under ice-cooling. The obtained solid was filtered with celite and washed with ethyl acetate. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1, 1:1) to give 3-(1,1-difluoroethyl)benzyl alcohol (3.82 g, 75%) to give a colorless transparent oil.
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100 mL
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5.48 g
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50 mL
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2.24 mL
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2.24 mL
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6.72 mL
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Synthesis routes and methods II

Procedure details

Add a solution of 3-(1,1-Difluoro-ethyl)-benzoic acid ethyl ester (3.57 mmol) in THF (5 mL) dropwise to a 1M solution of lithium aluminum hydride in THF (4.3 mL) at room temperature. Stir for 20 minutes then add ice followed by a mixture of concentrated sulfuric acid and ice (approximately 1:1 v:v). Extract with ethyl ether, dry the organic extracts over sodium sulfate, filter, and evaporate to give the title compound in 97% yield. GCMS MW 172 (M). 1H NMR (400.43 MHz, CDCl3): δ 7.49 (s, 1H), 7.41-7.39 (m, 3H), 4.70 (s, 2H), 1.94-1.85 (m, 3H).
Name
3-(1,1-Difluoro-ethyl)-benzoic acid ethyl ester
Quantity
3.57 mmol
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reactant
Reaction Step One
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solution
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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